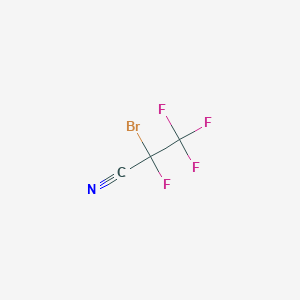

2-Bromo-2,3,3,3-tetrafluoropropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is a chemical compound with the CAS Number: 234443-23-3. It has a molecular weight of 205.94 . It is also known by the synonyms 2-Bromo-2,3,3,3-tetrafluoropropionitrile and 2-Bromoperfluoropropanenitrile .

Molecular Structure Analysis

The InChI code for 2-Bromo-2,3,3,3-tetrafluoropropanenitrile is 1S/C3BrF4N/c4-2(5,1-9)3(6,7)8 and the InChI key is UYKONJMGEVDWRP-UHFFFAOYSA-N . The exact molecular structure visualization is not available in the search results.Chemical Reactions Analysis

Theoretical and experimental studies on the atmospheric degradation of 2-bromo-3,3,3-trifluoropropene have been conducted. Five possible reaction pathways between 2-BTP and OH radicals are found. The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .Physical And Chemical Properties Analysis

2-Bromo-2,3,3,3-tetrafluoropropanenitrile has a molecular weight of 205.94 g/mol and a density of 1.666 g/cm³. Its boiling point is 32-34 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is a valuable synthon in synthetic chemistry, widely used in organic synthesis . It is primarily used in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions to construct various fluorinated organic compounds .

Fire Extinguishing Agent

As a new kind of Halon replacement, 2-Bromo-2,3,3,3-tetrafluoropropanenitrile is finding application as a fire extinguishing agent in confined spaces . This is due to its unique chemical properties and its ability to suppress flames effectively .

Atmospheric Degradation Studies

The compound is also used in theoretical and experimental studies on atmospheric degradation . For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .

Synthesis of Alkyl Bromides

2-Bromo-2,3,3,3-tetrafluoropropanenitrile has been reported to be used as a radical acceptor . Using this strategy, a variety of secondary trifluoromethylated alkyl bromides were synthesized with good to excellent yields, and with broad functional group tolerance .

Wirkmechanismus

Target of Action

It is known to be a valuable synthon in synthetic chemistry, used in a wide range of organic synthesis .

Mode of Action

2-Bromo-2,3,3,3-tetrafluoropropanenitrile interacts with its targets through various reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions are used to construct various fluorinated organic compounds .

Biochemical Pathways

It’s known that the compound can undergo several reaction pathways with oh radicals, leading to the formation of various compounds .

Result of Action

It’s known that the compound is used to construct various fluorinated organic compounds .

Action Environment

It’s known that the compound is finding application as a fire extinguishing agent in confined spaces . For assessing its environmental impact, it is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .

Eigenschaften

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF4N/c4-2(5,1-9)3(6,7)8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKONJMGEVDWRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371327 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2,3,3,3-tetrafluoropropanenitrile | |

CAS RN |

234443-23-3 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)